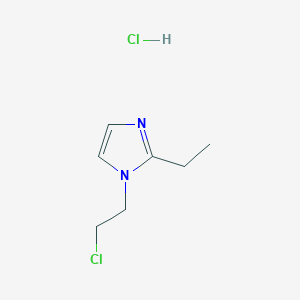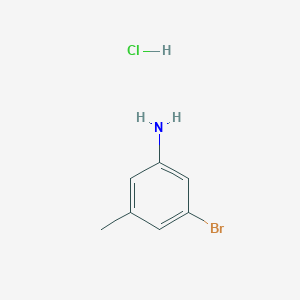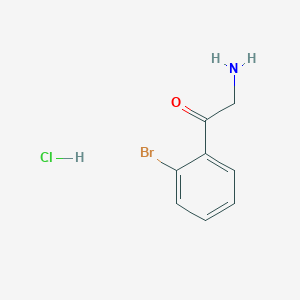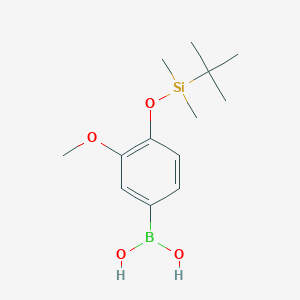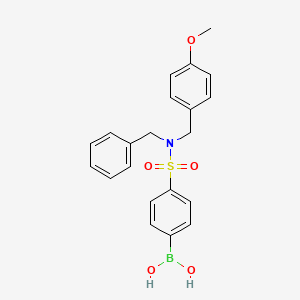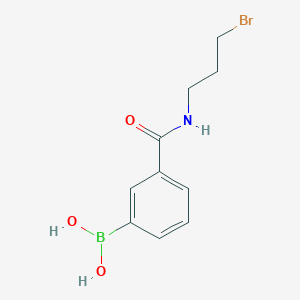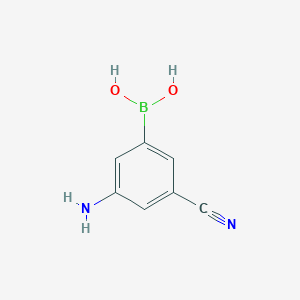
(3-Amino-5-cyanophenyl)boronic acid
Vue d'ensemble
Description
“(3-Amino-5-cyanophenyl)boronic acid” is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions . It can be used to form C-C bonds by the reaction with aryl or vinyl halides . It is also a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . They are often used as intermediates in the synthesis of complex boronic acid derivatives . The synthetic processes used to obtain these active compounds are relatively simple and well known .
Molecular Structure Analysis
The molecular formula of “(3-Amino-5-cyanophenyl)boronic acid” is C7H7BN2O2 . Its molecular weight is 161.96 . The InChI code of this compound is 1S/C7H7BN2O2/c9-4-5-1-6 (8 (11)12)3-7 (10)2-5/h1-3,11-12H,10H2 .
Chemical Reactions Analysis
Boronic acids, including “(3-Amino-5-cyanophenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds by the reaction of boronic acids with aryl or vinyl halides .
Physical And Chemical Properties Analysis
“(3-Amino-5-cyanophenyl)boronic acid” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Applications De Recherche Scientifique
Comprehensive Analysis of (3-Amino-5-cyanophenyl)boronic Acid Applications
(3-Amino-5-cyanophenyl)boronic acid is a versatile compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own dedicated section.
Sensing Applications
Boronic acids: are known for their ability to form reversible covalent complexes with diols and other Lewis bases, making them ideal for use in sensing applications . (3-Amino-5-cyanophenyl)boronic acid can be used in the detection of glucose levels in blood, which is crucial for diabetes management. Its interaction with diols can also be exploited in the development of sensors for other biologically relevant molecules.
Biological Labelling
The compound’s reactivity towards diols allows it to be used for biological labelling . It can be conjugated to biomolecules, providing a means to track biological processes or to visualize the distribution of molecules within cells. This application is particularly useful in the study of cellular biology and biochemistry.
Protein Manipulation and Modification
(3-Amino-5-cyanophenyl)boronic acid can be used to modify proteins, which is beneficial for understanding protein function and interactions . The boronic acid moiety can form bonds with amino acid residues in proteins, leading to changes in protein structure and activity. This can be used to study enzyme kinetics or to create modified proteins with new functions.
Therapeutic Development
The ability to interact with various biological molecules makes (3-Amino-5-cyanophenyl)boronic acid a candidate for therapeutic development . It can be used to design drugs that target specific enzymes or signaling pathways. Its specificity and reversible binding properties make it a valuable tool in drug design and pharmacology.
Separation Technologies
In analytical chemistry, (3-Amino-5-cyanophenyl)boronic acid can be used in separation technologies . It can be incorporated into chromatography media to selectively bind and separate compounds based on their ability to interact with boronic acids. This is particularly useful for the purification of complex mixtures or the isolation of specific analytes.
Controlled Release Systems
The compound’s interactions with diols can be harnessed to create controlled release systems . For example, it can be used in the design of insulin delivery systems that respond to glucose levels, releasing insulin when needed. This application has significant potential in the management of chronic diseases like diabetes.
Orientations Futures
Boronic acids, including “(3-Amino-5-cyanophenyl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown potential in various applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is relevant to extend the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Mécanisme D'action
Target of Action
The primary target of (3-Amino-5-cyanophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The (3-Amino-5-cyanophenyl)boronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid transfers the formally nucleophilic organic groups from boron to palladium . This is a key step in the Suzuki-Miyaura coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by (3-Amino-5-cyanophenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is also known to be an inhibitor of CYP3A4, an important enzyme in drug metabolism .
Result of Action
The result of the action of (3-Amino-5-cyanophenyl)boronic acid is the formation of a new carbon-carbon bond in the Suzuki-Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Propriétés
IUPAC Name |
(3-amino-5-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,11-12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVJJNXUBHSBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657163 | |
| Record name | (3-Amino-5-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-cyanophenyl)boronic acid | |
CAS RN |
913943-05-2 | |
| Record name | (3-Amino-5-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




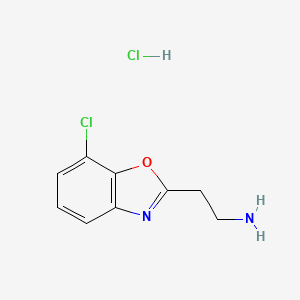
![8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519799.png)
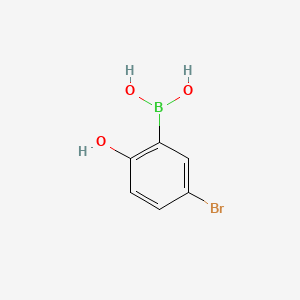
![2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate](/img/structure/B1519806.png)
